molecular formula C28H17ClFNO3S B14943130 N-(3-chloro-4-fluorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

N-(3-chloro-4-fluorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B14943130
M. Wt: 502.0 g/mol
InChI Key: HINLEXVGVXWBQL-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a combination of chloro, fluoro, and sulfanyl groups attached to an anthracene core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the anthracene core, followed by the introduction of the chloro and fluoro substituents. The final step involves the attachment of the sulfanyl and carboxamide groups under controlled conditions. Common reagents used in these reactions include chlorinating and fluorinating agents, as well as thiol and amide precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized anthracene derivatives.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets. The chloro and fluoro groups may enhance binding affinity to certain enzymes or receptors, while the sulfanyl group can participate in redox reactions. The anthracene core provides a rigid framework that can interact with various biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-4-fluoro-3-methylbenzenesulfonamide
  • N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
  • 2,6-Difluoro-3-methylbenzamide, N-(3-chloro-4-fluorophenyl)-

Uniqueness

N-(3-chloro-4-fluorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to its specific combination of functional groups and the anthracene core. This structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C28H17ClFNO3S

Molecular Weight

502.0 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(4-methylphenyl)sulfanyl-9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C28H17ClFNO3S/c1-15-6-9-17(10-7-15)35-27-21(28(34)31-16-8-13-23(30)22(29)14-16)12-11-20-24(27)26(33)19-5-3-2-4-18(19)25(20)32/h2-14H,1H3,(H,31,34)

InChI Key

HINLEXVGVXWBQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC(=C(C=C5)F)Cl

Origin of Product

United States

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